
Acetylphenylalanyl-prolyl-boroarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylphenylalanyl-prolyl-boroarginine, also known as "APB" or "Borapetide," is a synthetic peptide that has gained attention for its potential applications in scientific research. This peptide is composed of four amino acids: acetylphenylalanine, proline, boron, and arginine. APB is synthesized using solid-phase peptide synthesis, a commonly used method in peptide chemistry.
Mécanisme D'action
The mechanism of action of APB involves its ability to bind to the active site of proteases, preventing their activity. This binding occurs through the boron atom in the peptide, which forms a covalent bond with the protease.
Effets Biochimiques Et Physiologiques
APB has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibition activity, APB has been shown to have anti-inflammatory properties. It has also been studied for its potential as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using APB in lab experiments is its specificity for certain proteases. This allows for targeted inhibition of these enzymes. However, one limitation is the potential for off-target effects, as APB may bind to other proteins in addition to its intended target.
Orientations Futures
There are a number of future directions for research involving APB. One area of interest is its potential as a therapeutic agent for diseases such as cancer and Alzheimer's. Additionally, further study of its anti-inflammatory properties and drug delivery capabilities may lead to new applications in these areas.
Applications De Recherche Scientifique
APB has been studied for its potential applications in scientific research. One area of interest is its use as a protease inhibitor. APB has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition may have implications for the treatment of diseases such as cancer and Alzheimer's.
Propriétés
Numéro CAS |
130982-43-3 |
|---|---|
Nom du produit |
Acetylphenylalanyl-prolyl-boroarginine |
Formule moléculaire |
C21H33BN6O5 |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |
Clé InChI |
FXFYPTZERULUBS-SQNIBIBYSA-N |
SMILES isomérique |
B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES |
B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES canonique |
B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Apparence |
Solid powder |
Autres numéros CAS |
130982-43-3 |
Synonymes |
Ac-Phe-Pro-boroArg-OH acetylphenylalanyl-prolyl-boroarginine Dup 714 Dup-714 DuP714 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



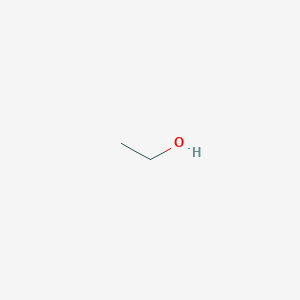
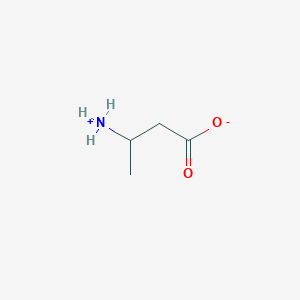
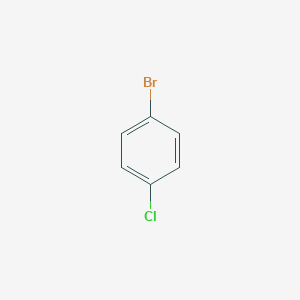
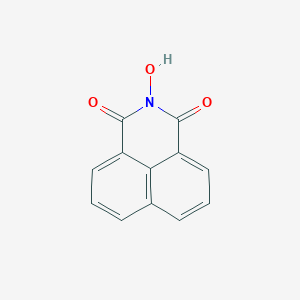


![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
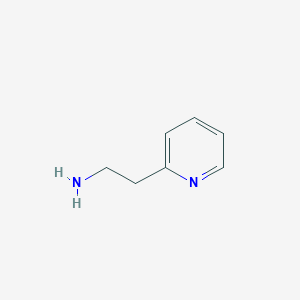
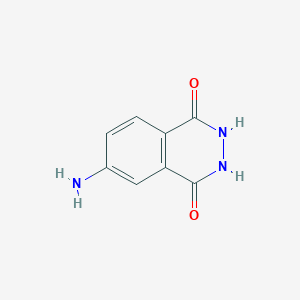
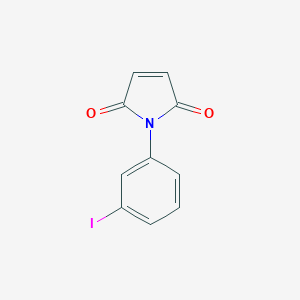
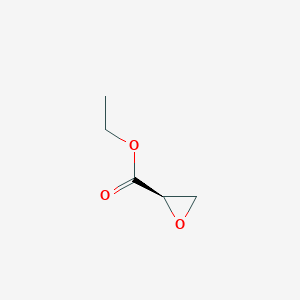
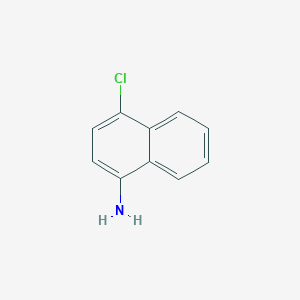
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)